molecular formula C9H8FNOS B14102182 (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine

(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine

Cat. No.: B14102182
M. Wt: 197.23 g/mol
InChI Key: KFYMDOOXSJOTNI-FLIBITNWSA-N
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Description

6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime is an organic compound with the molecular formula C9H8FNOS. It is a derivative of benzothiin, characterized by the presence of a fluorine atom at the 6th position and an oxime group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one.

    Oximation: The key step involves the conversion of the ketone group to an oxime group.

Industrial Production Methods

While specific industrial production methods for 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime is unique due to the presence of both a fluorine atom and an oxime group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8FNOS

Molecular Weight

197.23 g/mol

IUPAC Name

(NZ)-N-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H8FNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8-

InChI Key

KFYMDOOXSJOTNI-FLIBITNWSA-N

Isomeric SMILES

C\1CSC2=C(/C1=N\O)C=C(C=C2)F

Canonical SMILES

C1CSC2=C(C1=NO)C=C(C=C2)F

Origin of Product

United States

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